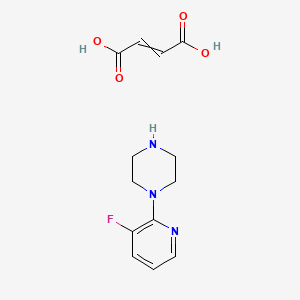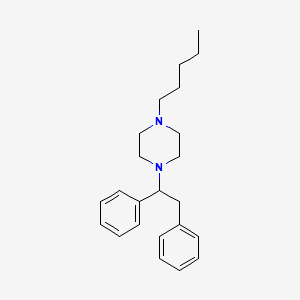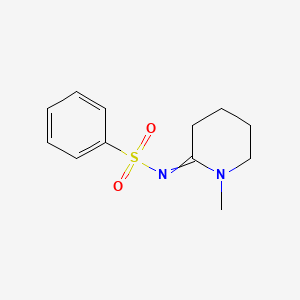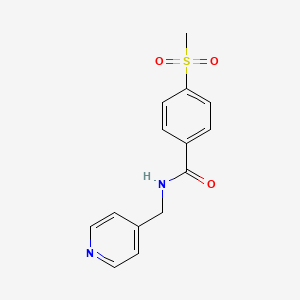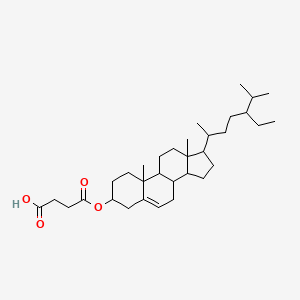
beta-Sitosterol hydrogen succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Sitosterol hydrogen succinate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its cholesterol-lowering properties. The hydrogen succinate derivative is synthesized to enhance the solubility and bioavailability of beta-sitosterol, making it more effective for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol hydrogen succinate typically involves the esterification of beta-sitosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: Beta-sitosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-sitosterol succinate oxide.
Reduction: Reduction reactions can convert it back to beta-sitosterol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Beta-sitosterol succinate oxide.
Reduction: Beta-sitosterol.
Substitution: Various beta-sitosterol derivatives.
科学研究应用
Chemistry: Beta-sitosterol hydrogen succinate is used as a precursor in the synthesis of other bioactive compounds. It is also used in the study of sterol metabolism and its effects on cell membranes.
Biology: In biological research, this compound is used to study its effects on cholesterol metabolism and its potential as a therapeutic agent for hypercholesterolemia.
Medicine: this compound has been investigated for its potential in treating conditions such as benign prostatic hyperplasia, hypercholesterolemia, and inflammation. It is also being studied for its anticancer properties.
Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also used in the formulation of dietary supplements and nutraceuticals.
作用机制
Beta-sitosterol hydrogen succinate exerts its effects by competing with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol. It also promotes the excretion of cholesterol from the body. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, and modulates pathways related to lipid homeostasis and inflammation.
相似化合物的比较
Campesterol: Another phytosterol with cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Ergosterol: A sterol found in fungi with similar structural properties.
Uniqueness: Beta-sitosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to other phytosterols. This makes it more effective in therapeutic applications and as a functional ingredient in various products.
属性
CAS 编号 |
81125-67-9 |
|---|---|
分子式 |
C33H54O4 |
分子量 |
514.8 g/mol |
IUPAC 名称 |
4-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H54O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h10,21-23,25-29H,7-9,11-20H2,1-6H3,(H,34,35) |
InChI 键 |
QTSGGWZGUWTEOK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


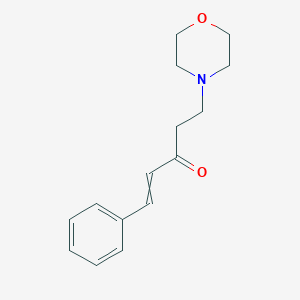
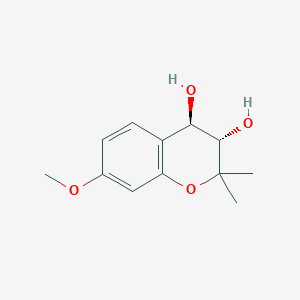
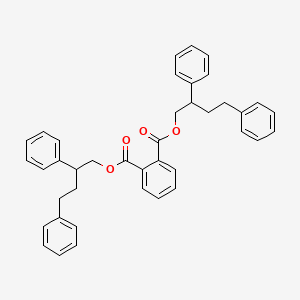
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
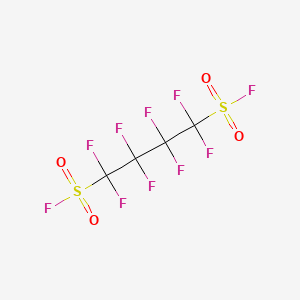
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)

